Trimethylolpropane-diglycidyl ether
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Overview
Description
Trimethylolpropane-diglycidyl ether is a versatile chemical compound with the molecular formula C15H26O6. It belongs to the class of epoxy resins and is widely used in various industrial applications due to its unique chemical properties. This compound is known for its ability to form strong, durable bonds, making it an essential component in coatings, adhesives, and other materials.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylolpropane-diglycidyl ether is synthesized through the reaction of trimethylolpropane with epichlorohydrin in the presence of a base catalyst. The reaction typically occurs at elevated temperatures and under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the raw materials are mixed and reacted under optimized conditions. The process is carefully monitored to achieve high yields and maintain product quality.
Chemical Reactions Analysis
Types of Reactions: Trimethylolpropane-diglycidyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's properties and enhancing its performance in different applications.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or sodium hypochlorite.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one or more functional groups in the compound with other groups, often using nucleophiles or electrophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can be tailored for specific applications in coatings, adhesives, and other materials.
Scientific Research Applications
Trimethylolpropane-diglycidyl ether is widely used in scientific research due to its unique properties and versatility. Some of its key applications include:
Chemistry: Used as a cross-linking agent in epoxy resins and coatings.
Biology: Employed in the development of bio-compatible materials and drug delivery systems.
Medicine: Utilized in the formulation of medical adhesives and sealants.
Industry: Applied in the production of high-performance composites, adhesives, and coatings.
Mechanism of Action
The mechanism by which trimethylolpropane-diglycidyl ether exerts its effects involves the formation of strong covalent bonds with various substrates. The epoxy groups in the compound react with nucleophiles, leading to the formation of cross-linked networks that provide enhanced mechanical strength and durability.
Molecular Targets and Pathways: this compound targets specific functional groups in substrates, such as hydroxyl and amine groups, to form stable bonds. The pathways involved in these reactions are typically nucleophilic substitution reactions, where the epoxy groups are attacked by nucleophiles to form the final product.
Comparison with Similar Compounds
Bisphenol A diglycidyl ether
Phenol novolac epoxy resin
Trimethylolpropane triglycidyl ether
Cycloaliphatic epoxy resin
Properties
IUPAC Name |
2,2-bis(oxiran-2-ylmethoxymethyl)butan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O5/c1-2-12(7-13,8-14-3-10-5-16-10)9-15-4-11-6-17-11/h10-11,13H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTINZFQXZLCHNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)(COCC1CO1)COCC2CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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